1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid
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Overview
Description
The compound contains several functional groups including a nitro group (-NO2), a hydrazino group (-NHNH2), a sulfonyl group (-SO2-), and a carboxylic acid group (-COOH). These groups are attached to a phenyl ring and a piperidine ring .
Molecular Structure Analysis
The presence of multiple functional groups and rings in the compound would result in a complex three-dimensional structure. The electron-withdrawing nitro groups could potentially influence the electron density and reactivity of the aromatic ring .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions depending on the conditions, such as reduction of the nitro groups or reactions at the hydrazino or carboxylic acid groups .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like nitro, sulfonyl, and carboxylic acid could impact its solubility .Scientific Research Applications
NMR Spectroscopy in Characterizing Compound Structures
NMR spectroscopy has been highlighted as a crucial tool in determining the structure of complex organic compounds, especially those with nitrophenyl groups and hydrazino linkages similar to the compound . For instance, studies on compounds like 1-[2-(2-Nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one have utilized NMR spectroscopy to analyze azo-hydrazo tautomerism, demonstrating the importance of this technique in characterizing such molecules (Lyčka, 2017).
Synthesis and Evaluation of Sulfonamides
The synthesis of sulfonamides, similar to the sulfonamide group in the compound's name, has been researched for their potential applications. For example, 1-methyl- and 1-(2-phenylethyl)-1,2,3,4-tetrahydropyridines have been reacted with organic azides to afford piperidylidene-2-sulfonamides, illustrating the methodologies for creating such structures and their potential utility in further pharmacological studies (Warren & Knaus, 1987).
Anticancer Activity of Piperidinecarboxylic Acid Derivatives
Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has demonstrated significant anticancer activity, suggesting that modifications to the piperidinecarboxylic acid moiety, as found in the compound of interest, could have therapeutic applications. This underscores the compound's potential role in developing new anticancer agents (Rehman et al., 2018).
Luminescent Properties and Magnetic Interactions
Compounds containing lanthanide(III) sulfonate-phosphonates based on tetranuclear clusters, while not directly related, showcase the type of structural complexity and potential for luminescent and magnetic properties that compounds like the one might possess. This area of research highlights the compound's potential applicability in materials science, particularly in creating new luminescent materials or studying magnetic properties (Du, Xu, & Mao, 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-nitro-4-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]phenyl]sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O8S/c25-19(26)14-6-8-22(9-7-14)33(31,32)16-4-5-17(18(11-16)24(29)30)21-20-12-13-2-1-3-15(10-13)23(27)28/h1-5,10-12,14,21H,6-9H2,(H,25,26)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGIASVKDQJKV-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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